molecular formula C12H11BrN4OS B11387889 6-[(4-Bromophenoxy)methyl]-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(4-Bromophenoxy)methyl]-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11387889
M. Wt: 339.21 g/mol
InChI Key: CYIJGSGBEVBAGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(4-bromophenoxy)methyl]-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

The synthesis of 6-[(4-bromophenoxy)methyl]-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using advanced techniques such as continuous flow synthesis.

Chemical Reactions Analysis

6-[(4-bromophenoxy)methyl]-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-[(4-bromophenoxy)methyl]-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. For example, it may inhibit enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

6-[(4-bromophenoxy)methyl]-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other triazolothiadiazole derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities

Properties

Molecular Formula

C12H11BrN4OS

Molecular Weight

339.21 g/mol

IUPAC Name

6-[(4-bromophenoxy)methyl]-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H11BrN4OS/c1-2-10-14-15-12-17(10)16-11(19-12)7-18-9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3

InChI Key

CYIJGSGBEVBAGC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(S2)COC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.